molecular formula C32H26FN5O4Pd B11940504 Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)

Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)

Cat. No.: B11940504
M. Wt: 670.0 g/mol
InChI Key: SYUIQKLLPPSRFH-UHFFFAOYSA-L
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Description

Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) is a complex organometallic compound. This compound features a palladium(2+) ion coordinated with a variety of organic ligands, including acetonitrile, cyanophenyl, ethyl-fluorophenyl, dimethoxyphenyl, and azanidylcarbonylpyridine. The presence of palladium(2+) makes it a valuable catalyst in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) typically involves the coordination of palladium(2+) with the respective organic ligands. The process often starts with the preparation of individual ligands, followed by their coordination to the palladium(2+) ion under controlled conditions. Common synthetic routes include:

    Ligand Synthesis: Preparation of cyanophenyl, ethyl-fluorophenyl, dimethoxyphenyl, and azanidylcarbonylpyridine ligands.

    Coordination Reaction: Mixing the ligands with a palladium(2+) salt (e.g., palladium chloride) in a suitable solvent like acetonitrile under inert atmosphere and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale coordination reactions using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where the palladium(2+) ion is oxidized to higher oxidation states.

    Reduction: Reduction reactions can reduce palladium(2+) to palladium(0), often used in catalytic cycles.

    Substitution: Ligand substitution reactions where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.

    Reduction: Reducing agents like hydrogen gas, sodium borohydride, and hydrazine are used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction can produce palladium(0) species.

Scientific Research Applications

Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) has diverse applications in scientific research:

    Chemistry: Used as a catalyst in cross-coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

    Biology: Investigated for its potential in bioinorganic chemistry, particularly in enzyme mimetics and metalloprotein studies.

    Medicine: Explored for its anticancer properties due to the cytotoxic effects of palladium complexes.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its catalytic properties.

Mechanism of Action

The mechanism by which Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) exerts its effects involves coordination chemistry and catalysis. The palladium(2+) ion acts as a central metal, facilitating various catalytic cycles through oxidative addition, transmetalation, and reductive elimination steps. These processes enable the formation and breaking of chemical bonds, making it a versatile catalyst.

Comparison with Similar Compounds

Similar Compounds

    Palladium(2+) Complexes: Other palladium(2+) complexes with different ligands, such as palladium(2+) acetate and palladium(2+) chloride.

    Nickel(2+) Complexes: Nickel(2+) complexes with similar ligands, used in similar catalytic applications.

    Platinum(2+) Complexes: Platinum(2+) complexes, often used in anticancer research.

Uniqueness

Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) is unique due to its specific ligand combination, which imparts distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C32H26FN5O4Pd

Molecular Weight

670.0 g/mol

IUPAC Name

acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)

InChI

InChI=1S/C30H25FN4O4.C2H3N.Pd/c1-4-19-21(20-10-6-5-9-18(20)17-32)15-16-22(31)27(19)34-29(36)23-11-7-12-24(33-23)30(37)35-28-25(38-2)13-8-14-26(28)39-3;1-2-3;/h5-16H,4H2,1-3H3,(H2,34,35,36,37);1H3;/q;;+2/p-2

InChI Key

SYUIQKLLPPSRFH-UHFFFAOYSA-L

Canonical SMILES

CCC1=C(C=CC(=C1[N-]C(=O)C2=CC=CC(=N2)C(=O)[N-]C3=C(C=CC=C3OC)OC)F)C4=CC=CC=C4C#N.CC#N.[Pd+2]

Origin of Product

United States

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